4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Chemical Reactions Analysis
Oxadiazole derivatives, including “4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have been widely studied due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .Scientific Research Applications
Anticancer Potential
Research has indicated that derivatives of 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit promising anticancer activities. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that most tested compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives even surpassed the reference drug, etoposide, in efficacy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Nematocidal Activity
Another interesting application of similar compounds is in the development of novel nematicides. A particular study on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety showed that certain derivatives demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode. These compounds not only exhibited higher mortality rates but also inhibited the nematode's respiration and caused fluid leakage, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Antioxidant Properties
Furthermore, derivatives of this compound have been explored for their antimicrobial and antioxidant properties. For instance, compounds with the 1,3,4-oxadiazole moiety have shown significant antibacterial and antifungal activities against various microorganisms. Additionally, some of these compounds demonstrated potent antioxidant activities, highlighting their therapeutic potential in combating oxidative stress-related diseases (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Future Directions
Oxadiazole derivatives, including “4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring their potential in various therapeutic applications and optimizing their synthesis processes.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, thereby affecting the energy production process within the cell .
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . The downstream effects include a decrease in ATP production, leading to energy deprivation within the cell .
Result of Action
The inhibition of SDH and the subsequent disruption of energy production can lead to cell death . This makes this compound a potential candidate for use as a fungicide .
Properties
IUPAC Name |
4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHFUCXPRYNYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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